REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:27][CH2:28][OH:29].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[CH:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]([B:15]([OH:16])[OH:17])[cH:13][cH:14]1.[Cl:18][c:19]1[n:20][cH:21][c:22]([CH2:25][CH3:26])[cH:23][n:24]1.[Na+:5].[Na+:6]>>[CH:7](=[O:8])[c:9]1[cH:10][cH:11][c:12](-[c:19]2[n:20][cH:21][c:22]([CH2:25][CH3:26])[cH:23][n:24]2)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=Cc1ccc(B(O)O)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CCc1cnc(Cl)nc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cnc(-c2ccc(C=O)cc2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |